molecular formula C6H7IN2O2 B495042 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 956734-82-0

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No. B495042
CAS RN: 956734-82-0
M. Wt: 266.04g/mol
InChI Key: OEGQAYXGCKBULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid (EIPCA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EIPCA is a pyrazole derivative that possesses a carboxylic acid group and an iodo-substituted aromatic ring. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis of Condensed Pyrazoles

1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives have been explored as precursors in the synthesis of condensed pyrazoles. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in Sonogashira-type cross-coupling reactions with various alkynes to yield alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates have facilitated the synthesis of diverse condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones through cyclization reactions. This pathway highlights the versatility of pyrazole-4-carboxylate derivatives in constructing complex heterocyclic structures (Arbačiauskienė et al., 2011).

Development of N-Fused Heterocycles

Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized from condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups. This approach has proven effective for generating new N-fused heterocyclic compounds, demonstrating the utility of pyrazole derivatives in the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and material science (Ghaedi et al., 2015).

Synthesis of 1H-Pyrazole-4-Carboxylic Acid

Improvements in the synthesis of 1H-pyrazole-4-carboxylic acid, a structurally related compound, have been reported. By employing ethyl cyanoacetate and triethyl orthoformate in Claisen condensation, cyclization, deamination, and hydrolysis reactions, the yield of 1H-pyrazole-4-carboxylic acid has been significantly increased, underscoring the importance of optimizing synthetic routes for pyrazole derivatives (Dong, 2011).

Structural and Spectral Investigations

Comprehensive structural and spectral investigations have been conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives. These studies combine experimental and theoretical methods, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations, to elucidate the structural and electronic properties of these compounds. Such research provides valuable insights into the molecular characteristics of pyrazole derivatives, facilitating their application in various scientific domains (Viveka et al., 2016).

properties

IUPAC Name

2-ethyl-4-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGQAYXGCKBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.